N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

hERG inhibition cardiac safety pharmacology impurity qualification

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride (free base CAS 115256-16-1; HCl salt CAS 2694733-92-9) is the N-desmethyl metabolite of the Class III antiarrhythmic agent dofetilide, formed via CYP3A4-mediated N-dealkylation. It is also catalogued as Dofetilide Impurity 14 (SynZeal) and Dofetilide Impurity 5 (Veeprho), and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) applications.

Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77 g/mol
Cat. No. B13487349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride
Molecular FormulaC10H17ClN2O2S
Molecular Weight264.77 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl
InChIInChI=1S/C10H16N2O2S.ClH/c1-11-8-7-9-3-5-10(6-4-9)12-15(2,13)14;/h3-6,11-12H,7-8H2,1-2H3;1H
InChIKeyWQQCQWSCWMZTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide Hydrochloride (CAS 115256-16-1): Procurement-Relevant Identity and Source Profile


N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride (free base CAS 115256-16-1; HCl salt CAS 2694733-92-9) is the N-desmethyl metabolite of the Class III antiarrhythmic agent dofetilide, formed via CYP3A4-mediated N-dealkylation [1]. It is also catalogued as Dofetilide Impurity 14 (SynZeal) and Dofetilide Impurity 5 (Veeprho), and is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) applications [2]. The compound bears a methanesulfonamide group para-substituted on a phenyl ring with an N-methylethylamine side chain (molecular formula C₁₀H₁₆N₂O₂S; MW 228.31 g/mol for the free base) . Unlike the parent drug, this metabolite is not detectable as a circulating species in human plasma at levels above 5% of total radioactivity and exhibits markedly attenuated hERG channel blockade [3].

Why Methanesulfonamide-Class Antiarrhythmic Intermediates Cannot Be Interchanged: The Case of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide Hydrochloride


Within the methanesulfonamide-containing antiarrhythmic impurity and metabolite landscape, compounds sharing the para-methanesulfonamidophenyl core exhibit divergent N-alkyl substituents that drive substantial differences in hERG binding affinity, chromatographic retention behavior, metabolic origin, and regulatory specification thresholds [1]. For instance, the parent drug dofetilide blocks hERG with IC₅₀ values of 5–7 nM, whereas the target compound's hERG IC₅₀ is approximately 9.5 µM, representing a >1,000-fold potency reduction [2]. Similarly, Sotalol EP Impurity A (deoxysotalol) features an isopropylamino rather than methylamino side chain (C₁₂H₂₀N₂O₂S vs. C₁₀H₁₆N₂O₂S), altering both molecular weight and chromatographic relative retention time (RRT), making it unsuitable as a substitute for dofetilide impurity quantification [3]. Generic procurement without verifying the exact CAS registry number and impurity designation risks acquiring a structurally related but analytically and pharmacologically non-equivalent compound, jeopardizing method validation and regulatory submission integrity [4].

Quantitative Differentiation Evidence: N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide Hydrochloride Versus Closest Analogs


hERG Channel Blockade Potency: >1,000-Fold Weaker Than Parent Dofetilide

The target compound exhibits an hERG IC₅₀ of 9.50 µM (9,500 nM) measured by whole-cell patch clamp in CHO cells, compared with dofetilide's reported hERG IC₅₀ of 5.4–7 nM under comparable conditions, representing a 1,357- to 1,759-fold reduction in channel-blocking potency [1][2]. Literature further confirms that dofetilide metabolites require concentrations at least 20-fold higher than the parent drug to exhibit measurable Class III (K⁺ channel blockade) activity, consistent with the target compound's near-pharmacologically silent profile at clinically relevant exposures [3].

hERG inhibition cardiac safety pharmacology impurity qualification

CYP3A4-Mediated Metabolic Origin and Enzyme Kinetic Parameters Differentiate This Metabolite from Other Dofetilide-Derived Impurities

The target compound is formed via CYP3A4-catalyzed N-demethylation of dofetilide. In human liver microsomes, this reaction exhibits a high Kₘ of 657 ± 116 µM, indicating low-affinity substrate binding to CYP3A4 [1]. The N-demethylation rate correlates strongly with CYP3A4 activity (r = 0.903) but not with other CYP isozymes, and is partially inhibited by ketoconazole and stimulated by α-naphthoflavone [2]. This contrasts with Dofetilide Impurity 13 (N-(4-(2-(methylamino)ethoxy)phenyl)methanesulfonamide), which contains an ether rather than ethyl linker and arises from a different metabolic or synthetic pathway, and with N-desmethyl dofetilide (USP Related Compound A), which retains the full dofetilide scaffold minus one methyl group [3].

drug metabolism CYP3A4 kinetics N-dealkylation

Regulatory Reference Standard Qualification: Dual Impurity Designation (Impurity 14 / Impurity 5) with Pharmacopoeial Traceability

This compound is supplied under dual impurity designations—Dofetilide Impurity 14 (SynZeal) and Dofetilide Impurity 5 (Veeprho)—with full characterization data compliant with ICH Q3A/Q3B and pharmacopoeial (USP/EP) guidelines [1][2]. Unlike generic 'research-grade' methanesulfonamides that lack regulatory documentation, this reference standard supports ANDA submission requirements including system suitability, specificity, linearity, accuracy, and precision parameters [3]. The HCl salt (CAS 2694733-92-9) offers improved aqueous solubility for solution-based analytical workflows compared to the free base [4].

reference standard ANDA pharmacopoeial compliance

Plasma Exposure Profile: Absence of Circulating Metabolite Differentiates from Pharmacologically Active Metabolites of Other Antiarrhythmics

Following oral and intravenous administration of ¹⁴C-dofetilide to humans, the parent drug was the only detectable component in plasma, representing 75% of total plasma radioactivity; no single metabolite—including the target N-desmethyl compound—accounted for greater than 5% of plasma radioactivity [1]. This contrasts sharply with other antiarrhythmic agents such as amiodarone and flecainide, whose circulating active metabolites complicate dose-response relationships [2]. The absence of quantifiable circulating metabolite levels supports a simplified impurity qualification strategy under ICH Q3B, as systemic exposure to this impurity from dofetilide drug product is inherently low [3].

pharmacokinetics metabolite exposure safety qualification

Structural Differentiation from Sotalol-Class Methanesulfonamides: Methylamino vs. Isopropylamino Side Chain

Sotalol EP Impurity A (deoxysotalol; CAS 16974-44-0) is the closest structural analog outside the dofetilide impurity family, differing only in the N-alkyl substituent: isopropylamino (C₃H₇) in sotalol vs. methylamino (CH₃) in the target compound [1]. This structural difference results in a molecular formula of C₁₂H₂₀N₂O₂S (MW 256.36) for the sotalol analog versus C₁₀H₁₆N₂O₂S (MW 228.31) for the target compound—a 28 Da mass difference that enables baseline chromatographic separation by HPLC [2]. The isopropyl group introduces greater steric bulk and lipophilicity (calculated Δ log P ~0.5–0.8 units higher), altering both retention time and ionization efficiency in LC-MS [3].

chromatographic separation structural analog specificity

HCl Salt Form (CAS 2694733-92-9) Offers Solubility Advantage Over Free Base for Aqueous Analytical Workflows

The hydrochloride salt form (CAS 2694733-92-9) provides enhanced aqueous solubility compared to the free base (CAS 115256-16-1), facilitating direct dissolution in aqueous mobile phases and biological buffers without organic co-solvents [1]. This is a practical differentiator from the free base form, which, as a neutral methanesulfonamide with an amine side chain, exhibits limited water solubility at neutral pH and may require sonication or organic solvent addition for complete dissolution . For laboratories performing high-throughput impurity analysis, the HCl salt enables simpler sample preparation protocols and reduces the risk of precipitation in autosampler vials during extended sequence runs [2].

salt selection aqueous solubility sample preparation

Procurement-Relevant Application Scenarios for N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide Hydrochloride


ANDA Analytical Method Development and Validation for Dofetilide Impurity Profiling

This compound serves as a critical reference standard for HPLC/UPLC method development targeting dofetilide impurity quantification. Its hERG IC₅₀ of 9.50 µM, representing >1,000-fold lower potency than dofetilide (5.4 nM), provides a scientifically grounded basis for setting impurity acceptance criteria under ICH Q3A/Q3B [1]. The dual impurity designation (Impurity 14/Impurity 5) with CoA documentation supports system suitability testing, specificity determination against co-eluting peaks, and accuracy/recovery experiments required for ANDA submission. The 28 Da mass differential from Sotalol EP Impurity A ensures unambiguous chromatographic identification when both methanesulfonamide-class impurities may be present in method development screens [2].

CYP3A4-Mediated Drug Metabolism Studies Using a Well-Characterized Dofetilide Metabolite Standard

The target compound is the authentic product of CYP3A4-catalyzed N-demethylation of dofetilide (Kₘ = 657 ± 116 µM; r = 0.903 correlation with CYP3A4 activity) and is not formed by other CYP isoforms [1]. This makes it an ideal reference standard for in vitro drug-drug interaction (DDI) studies employing human liver microsomes or recombinant CYP3A4 systems. The absence of detectable circulating levels in human plasma (<5% of total radioactivity) further supports its use as a negative control in metabolite safety testing (MIST) studies, where disproportionate or unique human metabolites require separate toxicological qualification [2]. Laboratories can use this characterized standard to calibrate LC-MS/MS methods quantifying dofetilide metabolite formation rates in CYP3A4 inhibition/induction assays.

Quality Control Release Testing and Stability-Indicating Method Verification for Dofetilide API and Drug Product

As a known and characterized impurity of dofetilide with defined chromatographic properties, this compound enables QC laboratories to establish relative retention time (RRT) markers and relative response factors (RRF) for impurity profiling in dofetilide API and finished dosage forms. Its low hERG activity and negligible systemic exposure profile support the establishment of appropriate specification limits per ICH Q3B [1]. The HCl salt form (CAS 2694733-92-9) facilitates preparation of aqueous standard solutions for routine QC analysis without organic co-solvent interference [2]. In forced degradation studies, this compound can serve as a marker for N-demethylation degradation pathways under oxidative stress conditions.

Comparator Standard in hERG Safety Pharmacology Screening Panels

With a measured hERG IC₅₀ of 9.50 µM in CHO cells, this compound occupies the 'low-risk' region of cardiac ion channel screening panels, serving as a benchmark for differentiating weak from potent hERG blockers [1]. In the context of the CiPA (Comprehensive in Vitro Proarrhythmia Assay) initiative, compounds with hERG IC₅₀ > 10 µM are generally classified as low torsadogenic risk. This standard can be used to validate assay sensitivity and establish dynamic range in automated patch-clamp platforms (e.g., PatchXpress, QPatch, SyncroPatch), ensuring that new chemical entities with similarly weak hERG activity are correctly classified relative to potent blockers like dofetilide (5.4 nM) [2].

Quote Request

Request a Quote for N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.